![molecular formula C11H20Br2N2O2 B13997933 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide CAS No. 91354-64-2](/img/structure/B13997933.png)
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is a complex organic compound with the molecular formula C11H20Br2N2O2. This compound is characterized by the presence of bromine atoms and amide groups, making it a significant molecule in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide typically involves the reaction of 3-bromopropanoic acid with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which is then further brominated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The amide groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Reduction: Reagents like lithium aluminum hydride in ether.
Oxidation: Reagents like potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and amide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and amide groups enhances its versatility in various applications .
Properties
CAS No. |
91354-64-2 |
|---|---|
Molecular Formula |
C11H20Br2N2O2 |
Molecular Weight |
372.10 g/mol |
IUPAC Name |
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide |
InChI |
InChI=1S/C11H20Br2N2O2/c12-6-4-10(16)14-8-2-1-3-9-15-11(17)5-7-13/h1-9H2,(H,14,16)(H,15,17) |
InChI Key |
FGBVPTUEMSVUFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CCBr)CCNC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

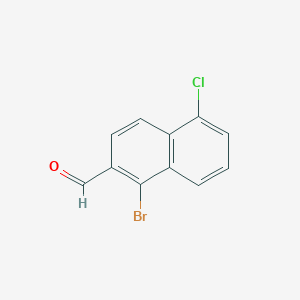
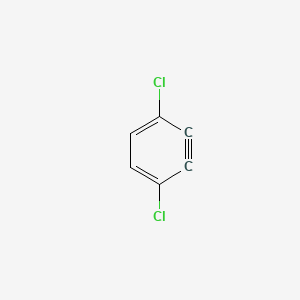
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
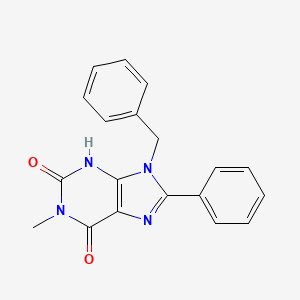
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
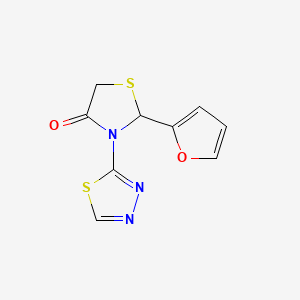
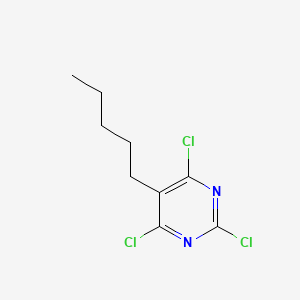
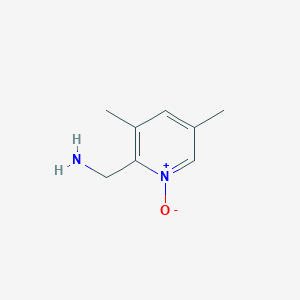
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
